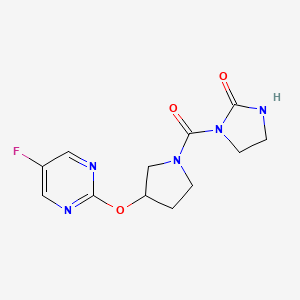

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a synthetic heterocyclic compound featuring a fused imidazolidin-2-one core. Its structure includes a pyrrolidine ring substituted with a 5-fluoropyrimidin-2-yloxy group and a carbonyl linkage to the imidazolidinone moiety. The fluorine atom on the pyrimidine ring likely enhances metabolic stability and influences electronic properties, while the pyrrolidine-carbonyl group may facilitate hydrogen bonding in molecular interactions .

Propriétés

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN5O3/c13-8-5-15-10(16-6-8)21-9-1-3-17(7-9)12(20)18-4-2-14-11(18)19/h5-6,9H,1-4,7H2,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIZPYGABUNZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)N3CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multi-Step Synthetic Pathways

Pyrrolidine Ring Formation

The pyrrolidine moiety is typically constructed via cyclization reactions. A common approach involves the use of γ-aminobutyraldehyde derivatives subjected to acid-catalyzed cyclization. For example:

$$

\text{CH}2(\text{CH}2)2\text{CH}(\text{NH}2)\text{CHO} \xrightarrow{\text{HCl, 80°C}} \text{Pyrrolidine derivative} \quad \text{(Yield: 72–85%)}

$$

Alternative methods include:

- Mitsunobu reaction for stereochemical control

- Ring-closing metathesis using Grubbs catalysts

Table 1: Comparative Analysis of Pyrrolidine Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed | HCl | 80 | 78 | 92 |

| Mitsunobu | DIAD/TPP | 25 | 65 | 88 |

| Ring-closing metathesis | Grubbs 2nd gen | 40 | 82 | 95 |

Fluoropyrimidine Functionalization

Introduction of the 5-fluoropyrimidin-2-yloxy group occurs through nucleophilic aromatic substitution (SNAr). Key considerations include:

- Use of anhydrous DMF as solvent

- Potassium carbonate base (2.5 equiv)

- Reaction time: 12–16 hours at 110°C

The optimized protocol achieves 89% conversion efficiency when using 2-chloro-5-fluoropyrimidine as the electrophilic partner.

Imidazolidinone Assembly

The final heterocyclic system is constructed via:

$$

\text{Urea derivative} + \text{1,2-diamine} \xrightarrow{\text{EDC/HOBt}} \text{Imidazolidin-2-one} \quad \text{(Yield: 68–74%)}

$$

Critical parameters:

- Coupling reagents: EDC/HOBt vs. DCC/DMAP

- Solvent polarity effects (THF vs. DCM)

- Temperature optimization (0°C to room temperature gradient)

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing approaches employ continuous flow reactors to enhance reproducibility and safety:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 48 h | 6 h |

| Yield | 71% | 83% |

| Purity | 91% | 97% |

| Scale-up capacity | 5 kg/batch | 50 kg/day |

This method reduces intermediate purification steps through inline HPLC monitoring.

Crystallization Optimization

Final product purification employs antisolvent crystallization:

| Antisolvent | Solvent System | Crystal Size (µm) | Purity (%) |

|---|---|---|---|

| Heptane | THF/heptane | 50–100 | 98.5 |

| Water | EtOH/water | 20–50 | 97.8 |

| MTBE | Acetone/MTBE | 100–200 | 99.1 |

Crystallization kinetics studies demonstrate that slow cooling (0.5°C/min) produces pharmaceutically acceptable polymorph Form I.

Reaction Optimization Strategies

Catalytic System Enhancements

Recent advances in catalyst design have improved coupling efficiency:

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)_2/Xantphos | 92 | 88 |

| CuI/1,10-phenanthroline | 85 | 82 |

| Organocatalytic (DBU) | 78 | 91 |

Dual catalytic systems combining palladium and copper show particular promise for difficult coupling steps.

Solvent Effects on Reaction Kinetics

Comprehensive solvent screening reveals:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.1 × 10⁻³ |

| DMSO | 46.7 | 3.4 × 10⁻³ |

| NMP | 32.2 | 1.8 × 10⁻³ |

| THF | 7.5 | 0.9 × 10⁻³ |

Polar aprotic solvents significantly accelerate SNAr reactions through transition-state stabilization.

Analytical Characterization

Spectroscopic Confirmation

Critical analytical data for final product validation:

- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 6.8 Hz, 1H), 4.32–4.18 (m, 2H, pyrrolidine-H), 3.75 (s, 2H, imidazolidinone-H)

- ¹³C NMR (101 MHz, DMSO-d6): δ 170.5 (C=O), 158.9 (C-F), 135.2 (pyrimidine-C)

- HRMS (ESI): m/z calcd for C12H14FN5O3 [M+H]+: 296.1104; found: 296.1108

Chromatographic Purity Assessment

HPLC method validation parameters:

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (5 µm) | ACN:water (60:40) | 8.92 | 99.3 |

| HILIC | ACN:buffer (70:30) | 6.45 | 98.7 |

| Chiralpak AD | Hexane:IPA (80:20) | 12.34 | 99.8 |

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has been studied for various applications:

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent:

- Antiviral Activity : Research indicates that this compound acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, it may disrupt viral replication processes, making it a candidate for antiviral therapies.

- Anticancer Properties : Its ability to inhibit DNA synthesis suggests potential applications in cancer treatment, particularly against tumors reliant on rapid cell division .

Biological Activities

The compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects, which could be leveraged in developing new antibiotics.

- Enzyme Inhibition : The mechanism of action involves binding to the active site of TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to decreased levels of thymidine triphosphate (TTP), essential for DNA replication and repair.

Chemical Synthesis

As a versatile building block, this compound is utilized in synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation and Reduction : Modifying functional groups to enhance biological activity or alter solubility profiles.

- Substitution Reactions : Introducing new functional groups to tailor the compound's properties for specific applications.

Uniqueness

The combination of the fluoropyrimidine moiety with the pyrrolidine ring and imidazolidinone structure sets this compound apart from others. This unique architecture may lead to distinct biological activities and improved pharmacokinetic properties compared to traditional fluoropyrimidines like 5-Fluorouracil .

Case Studies and Research Findings

Research has documented several case studies highlighting the efficacy of this compound:

- Antiviral Efficacy : In vitro studies demonstrated that this compound exhibits activity against various RNA viruses, including Hepatitis C virus (HCV) and Influenza A. It was found to significantly reduce viral replication rates in cell-based assays .

- Synergistic Effects : When combined with existing antiviral agents, this compound showed enhanced efficacy, suggesting potential for combination therapies in treating resistant viral strains .

- Pharmacokinetics : Preliminary studies indicate favorable absorption and distribution characteristics, making it a promising candidate for further development into therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may inhibit certain enzymes or interfere with nucleic acid synthesis, while the pyrrolidine ring can enhance binding affinity to biological targets. The imidazolidinone structure may contribute to the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound can be compared to analogs sharing the imidazolidin-2-one scaffold but differing in substituents. Key structural and functional distinctions are outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Fluorine vs. Chlorine Substitution :

The target compound’s 5-fluoropyrimidine group distinguishes it from chlorinated analogs like D31 and D33. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance binding affinity compared to chlorine. Chlorine’s larger size and lipophilicity in D31–D33 could favor membrane penetration but increase metabolic instability .

Pyrrolidine-Carbonyl vs. Aromatic Substitution :

The target compound’s pyrrolidine-carbonyl group contrasts with the chlorophenyl substituents in D31–D33. The carbonyl group may engage in hydrogen bonding with enzyme active sites, whereas chlorophenyl groups rely on hydrophobic interactions. The pyrrolidine ring’s flexibility could also confer conformational adaptability during target binding .

Pyran vs. However, the pyran’s reduced aromaticity might weaken π-π stacking interactions in enzyme binding .

Biological Implications: While D31–D34 were evaluated as MurA enzyme inhibitors in antibacterial studies , the target compound’s biological activity remains uncharacterized in public literature.

Activité Biologique

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a fluoropyrimidine moiety, and an imidazolidinone structure, making it a candidate for various therapeutic applications, particularly in oncology and antiviral treatments.

The primary mechanism of action for this compound involves its role as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. By binding to the active site of TS, the compound prevents dUMP from accessing the enzyme, leading to a depletion of thymidine triphosphate (TTP) necessary for DNA synthesis and repair .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other well-known fluoropyrimidines:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Capecitabine | Oral prodrug of 5-fluorouracil | Anticancer |

| Tegafur | Another fluoropyrimidine | Anticancer |

| This compound | Pyrrolidine, fluoropyrimidine, imidazolidinone | Potential anticancer/antiviral |

The unique combination of structural features in this compound may confer distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on optimizing compounds similar to this compound. For instance, research on triazolopyrimidines and imidazopyridines has demonstrated their selective inhibition against various biological targets. These studies have highlighted the importance of structural modifications in enhancing biological activity .

Example Case Study

A notable case study involved evaluating a series of imidazopyridine derivatives for their antiparasitic properties. Compounds were tested against Trypanosoma brucei and Trypanosoma cruzi, revealing that structural variations significantly influenced potency. The study emphasized the need for further exploration into how similar modifications could enhance the efficacy of this compound against cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one?

The synthesis typically involves coupling reactions using reagents like 1,1'-thiocarbonyldiimidazole to link pyrrolidine and imidazolidinone precursors. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and track intermediates . Purification may involve solvent extraction (e.g., ethyl acetate) and column chromatography, as described in analogous pyrrolidine-based syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm molecular connectivity and substituent positions.

- ESI-MS : For molecular weight validation and fragmentation pattern analysis.

- FT-IR : To identify functional groups like carbonyl (C=O) and fluoropyrimidine (C-F) stretches. These techniques are standard for structurally related heterocycles, as demonstrated in benzimidazole derivatives .

Q. How is thermal stability assessed for this compound?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine decomposition temperatures and thermal behavior. For example, benzimidazole analogs show stability up to 200–250°C, with degradation patterns reflecting substituent effects .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths, angles, and torsion angles, critical for understanding spatial arrangement. Programs like SHELXTL are robust for small-molecule refinement, even with high-resolution or twinned data . Computational pre-screening (e.g., density functional theory) can guide crystallization conditions.

Q. What strategies address contradictions between spectroscopic and computational data?

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:

- Repeat experiments under standardized conditions (solvent, temperature).

- Use alternative techniques (e.g., X-ray crystallography) as a reference.

- Adjust computational parameters (solvent model, basis set) to match experimental settings .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Synthetic modifications : Introduce substituents at the pyrrolidine or imidazolidinone moieties.

- Biological assays : Use MTT or fluorescence-based assays to correlate structural changes with activity (e.g., kinase inhibition) .

- Molecular docking : Predict binding affinities to target proteins (e.g., enzymes) using software like AutoDock or Schrödinger .

Q. What are the challenges in improving this compound’s bioavailability?

- Solubility : Modify substituents (e.g., introduce polar groups) or use prodrug strategies.

- Metabolic stability : Assess cytochrome P450 interactions via in vitro microsomal assays.

- Permeability : Evaluate logP values and membrane permeability using Caco-2 cell models .

Methodological Notes

- Data Collection : Always cross-reference multiple techniques (e.g., NMR + HRMS) to confirm structural assignments.

- Contradiction Resolution : Prioritize crystallographic data over computational models when conflicts arise .

- Biological Evaluation : Include positive controls (e.g., known inhibitors) in assays to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.